2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate
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Overview
Description
2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dodecanoate ester group attached to a thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate typically involves the esterification of 2-(4-Methyl-1,3-thiazol-5-yl)ethanol with dodecanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(4-Methyl-1,3-thiazol-5-yl)ethanol.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The ester group can also undergo hydrolysis, releasing the active thiazole moiety, which then exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl butyrate
- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acetate
- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl propionate
Uniqueness
Compared to its analogs, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl dodecanoate has a longer alkyl chain, which can influence its lipophilicity and membrane permeability. This can enhance its bioavailability and efficacy in biological systems. Additionally, the dodecanoate ester group may impart unique pharmacokinetic properties, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C18H31NO2S |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl dodecanoate |
InChI |
InChI=1S/C18H31NO2S/c1-3-4-5-6-7-8-9-10-11-12-18(20)21-14-13-17-16(2)19-15-22-17/h15H,3-14H2,1-2H3 |
InChI Key |
LHCPRRNPAVNVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC1=C(N=CS1)C |
Origin of Product |
United States |
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